2,6-Di-tert-butyl-4-iodophenol

Descripción general

Descripción

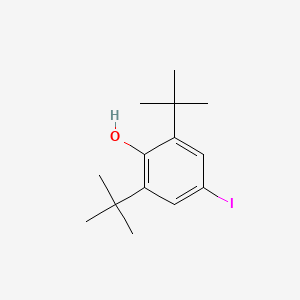

2,6-Di-tert-butyl-4-iodophenol is an organic compound with the molecular formula C14H21IO. It is a derivative of phenol, where the hydrogen atoms at positions 2 and 6 are replaced by tert-butyl groups, and the hydrogen atom at position 4 is replaced by an iodine atom. This compound is known for its steric bulk and is used in various chemical reactions and industrial applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

2,6-Di-tert-butyl-4-iodophenol can be synthesized through several methods. One common approach involves the iodination of 2,6-di-tert-butylphenol. The reaction typically uses iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under acidic conditions. The reaction proceeds as follows:

2,6-Di-tert-butylphenol+I2+Oxidizing agent→this compound

Industrial Production Methods

On an industrial scale, the synthesis of this compound may involve more efficient and cost-effective methods. One such method is the halogen exchange reaction, where a brominated precursor is treated with a source of iodine, such as potassium iodide, in the presence of a copper catalyst. This method offers improved yields and easier purification.

Análisis De Reacciones Químicas

Types of Reactions

2,6-Di-tert-butyl-4-iodophenol undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

Oxidation Reactions: The phenolic hydroxyl group can be oxidized to form quinones or other oxidized derivatives.

Coupling Reactions: The compound can participate in Suzuki or Ullmann coupling reactions to form biaryl compounds.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium azide or thiourea in the presence of a base.

Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide.

Coupling Reactions: Palladium or copper catalysts in the presence of appropriate ligands.

Major Products Formed

Substitution Reactions: Products include 2,6-di-tert-butyl-4-aminophenol or 2,6-di-tert-butyl-4-thiophenol.

Oxidation Reactions: Products include 2,6-di-tert-butyl-4-benzoquinone.

Coupling Reactions: Products include biaryl compounds with various substituents.

Aplicaciones Científicas De Investigación

2,6-Di-tert-butyl-4-iodophenol has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: Investigated for its potential antioxidant properties and its effects on biological systems.

Medicine: Explored for its potential use in drug development, particularly in the synthesis of compounds with therapeutic properties.

Industry: Utilized in the production of polymers, stabilizers, and other industrial chemicals.

Mecanismo De Acción

The mechanism of action of 2,6-di-tert-butyl-4-iodophenol involves its ability to undergo various chemical transformations. The tert-butyl groups provide steric hindrance, which can influence the reactivity and selectivity of the compound in chemical reactions. The iodine atom serves as a leaving group in substitution reactions, facilitating the formation of new bonds with nucleophiles. The phenolic hydroxyl group can participate in hydrogen bonding and redox reactions, contributing to the compound’s antioxidant properties.

Comparación Con Compuestos Similares

Similar Compounds

2,6-Di-tert-butylphenol: Lacks the iodine substituent and is primarily used as an antioxidant.

2,4-Di-tert-butylphenol: Has tert-butyl groups at positions 2 and 4, and is used in the production of antioxidants and UV stabilizers.

2,6-Di-tert-butyl-4-methylphenol (BHT): A widely used antioxidant in food and industrial applications.

Uniqueness

2,6-Di-tert-butyl-4-iodophenol is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to its analogs. The iodine atom allows for specific substitution reactions that are not possible with other similar compounds. Additionally, the steric bulk provided by the tert-butyl groups influences the compound’s behavior in various chemical processes, making it a valuable intermediate in organic synthesis.

Actividad Biológica

2,6-Di-tert-butyl-4-iodophenol (DTBIP) is a compound that has garnered attention for its potential biological activities, particularly in the fields of antioxidative effects, antimicrobial properties, and its role in various biological systems. This article compiles detailed research findings, including case studies and data tables, to provide a comprehensive overview of the biological activity associated with DTBIP.

- Molecular Formula : C₁₄H₂₁IO

- Molecular Weight : 332.22 g/mol

- CAS Number : 40084-31-9

Antioxidative Properties

Research indicates that DTBIP exhibits significant antioxidative activity. A study comparing various phenolic compounds found that DTBIP effectively inhibits mitochondrial lipid peroxidation, a process linked to oxidative stress in cells. The inhibitory concentration (IC50) for DTBIP was reported as follows:

| Compound | IC50 (µM) |

|---|---|

| 2,6-Di-tert-butyl-4-bromophenol (BTBP) | 0.17 |

| 2,6-Di-tert-butyl-4-methylphenol (BHT) | 0.31 |

| This compound (DTBIP) | Not specified but implied significant |

The presence of the iodine atom in DTBIP is believed to enhance its antioxidative properties compared to other similar compounds .

Antimicrobial and Antibiofilm Activity

DTBIP has shown promising results in combating biofilm formation and bacterial infections. In vitro studies demonstrated its effectiveness against various pathogens, particularly Vibrio species. The effective biofilm inhibitory concentration (BIC) of DTBIP was identified as 250 µg/ml against Vibrio spp., with notable effects on virulence traits such as:

- Inhibition of bioluminescence production

- Reduction in exopolysaccharide production

- Decreased motility in pathogenic vibrios

In vivo studies confirmed that treatment with DTBIP significantly augmented the survival rate of Litopenaeus vannamei larvae infected with Vibrio spp., achieving survival rates of up to 88% .

The mechanism behind the antimicrobial activity of DTBIP involves the down-regulation of quorum sensing (QS) genes in Vibrio spp., which are crucial for biofilm formation and virulence. Key QS genes affected include luxR, luxS, luxP, luxQ, and luxO. This suggests that DTBIP not only inhibits bacterial growth but also disrupts communication pathways essential for biofilm development .

Case Studies

- Aquaculture Application : A study investigated the use of DTBIP in aquaculture settings to control biofilm-related infections caused by Vibrio spp. Results indicated that DTBIP could be a viable agent for enhancing shrimp survival rates during outbreaks.

- Antioxidant Efficacy : Another study assessed the antioxidant efficacy of DTBIP through various assays including DPPH radical scavenging tests. Although specific IC50 values were not listed for DTBIP itself, comparisons with related compounds indicated its potential effectiveness in reducing oxidative damage .

Propiedades

IUPAC Name |

2,6-ditert-butyl-4-iodophenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21IO/c1-13(2,3)10-7-9(15)8-11(12(10)16)14(4,5)6/h7-8,16H,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMQZVMMEASMOCG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21IO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10526226 | |

| Record name | 2,6-Di-tert-butyl-4-iodophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10526226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40084-31-9 | |

| Record name | 2,6-Di-tert-butyl-4-iodophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10526226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.